(2Z)-2-benzylidenecyclohexan-1-ol
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Overview
Description
(2Z)-2-benzylidenecyclohexan-1-ol is an organic compound characterized by a benzylidene group attached to a cyclohexanol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-benzylidenecyclohexan-1-ol typically involves the aldol condensation reaction between benzaldehyde and cyclohexanone. The reaction is catalyzed by a base, such as sodium hydroxide, and is carried out under controlled temperature conditions to ensure the formation of the desired (2Z) isomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to obtain the compound in high quantities.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-benzylidenecyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The double bond in the benzylidene group can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-benzylidenecyclohexanone.
Reduction: Formation of 2-benzylcyclohexanol.
Substitution: Formation of various substituted cyclohexanols depending on the reagent used.
Scientific Research Applications
(2Z)-2-benzylidenecyclohexan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2Z)-2-benzylidenecyclohexan-1-ol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-benzylidenecyclohexan-1-ol: The (2E) isomer of the compound, differing in the spatial arrangement of the benzylidene group.
2-benzylcyclohexanol: A reduced form of the compound without the double bond in the benzylidene group.
2-benzylidenecyclohexanone: An oxidized form of the compound with a ketone group instead of a hydroxyl group.
Uniqueness
(2Z)-2-benzylidenecyclohexan-1-ol is unique due to its specific (2Z) configuration, which can influence its reactivity and interactions with other molecules. This configuration can result in different physical and chemical properties compared to its isomers and related compounds, making it valuable for specific applications.
Properties
CAS No. |
83845-69-6 |
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Molecular Formula |
C13H16O |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
(2Z)-2-benzylidenecyclohexan-1-ol |
InChI |
InChI=1S/C13H16O/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-3,6-7,10,13-14H,4-5,8-9H2/b12-10- |
InChI Key |
ZKOAENWVLMOUPM-BENRWUELSA-N |
Isomeric SMILES |
C1CC/C(=C/C2=CC=CC=C2)/C(C1)O |
Canonical SMILES |
C1CCC(=CC2=CC=CC=C2)C(C1)O |
Origin of Product |
United States |
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